Pomalidomide-C2-NH2

Catalog No.
S3401467
CAS No.
1957235-66-3
M.F
C15H16N4O4
M. Wt
316.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-C2-NH2

CAS Number

1957235-66-3

Product Name

Pomalidomide-C2-NH2

IUPAC Name

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C15H16N4O4

Molecular Weight

316.31

InChI

InChI=1S/C15H16N4O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7,16H2,(H,18,20,21)

InChI Key

WYIGFEKILOYHCT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN

Pomalidomide-C2-NH2 is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. The chemical formula for Pomalidomide-C2-NH2 is C15H16N4O4, and it features an amine group that enhances its functionality as a ligand for E3 ubiquitin ligases. This modification allows for the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound is characterized by its ability to conjugate rapidly with carboxyl linkers via peptide coupling reactions, making it a versatile tool in drug development .

Pomalidomide-C2-NH2 leverages PROTAC technology. It binds to the CRBN protein through its pomalidomide core and, through the linker, allows the attachment of a specific target protein ligand on the other end []. This brings the target protein in close proximity to CRBN, which acts as a recruiter for the cell's proteasome. The proteasome then degrades the target protein, offering a potential therapeutic approach for diseases driven by specific proteins [].

As Pomalidomide-C2-NH2 is a research compound, detailed safety information is not publicly available. However, given its relation to pomalidomide, it's crucial to handle it with caution in a laboratory setting following standard protocols for potentially hazardous materials. Pomalidomide itself can have side effects, and further research is needed to understand the safety profile of Pomalidomide-C2-NH2 [].

Pomalidomide-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate. It combines a pomalidomide-based cereblon ligand with a linker [, ]. This structure utilizes a mechanism called PROTAC (Proteolysis-Targeting Chimera) technology [].

PROTACs are bi-functional molecules designed to hijack the body's natural protein degradation pathway. One end of the molecule binds to a specific protein (called the target protein) of interest, while the other end binds to an E3 ligase, an enzyme that tags proteins for degradation []. When Pomalidomide-C2-NH2 binds to both the cereblon protein and the E3 ligase, it brings them together, leading to the ubiquitination and subsequent degradation of the target protein [].

Here are some specific research applications of Pomalidomide-C2-NH2:

  • Cancer research: Pomalidomide-C2-NH2 is being investigated for its potential to target and degrade various cancer-associated proteins. Studies have shown promising results in pre-clinical models for different types of cancer, including multiple myeloma, leukemia, and prostate cancer [, ].
  • Drug discovery: The PROTAC technology employed by Pomalidomide-C2-NH2 offers a novel approach to drug development. Researchers are exploring the use of similar molecules to target other disease-causing proteins that have been difficult to address with traditional drugs [].
, primarily involving its amine group. Key reactions include:

  • Peptide Coupling Reactions: The amine group can react with carboxylic acids to form amides, facilitating the synthesis of PROTACs by linking to E3 ligase ligands or other functional groups .
  • Conjugation with Linkers: The compound can be conjugated with various linkers to create bifunctional molecules that enhance the specificity and efficacy of targeted protein degradation .

These reactions underscore the compound's utility in medicinal chemistry and bioconjugation strategies.

Pomalidomide-C2-NH2 exhibits significant biological activity due to its role as a ligand for cereblon, an E3 ubiquitin ligase. This interaction leads to the modulation of various signaling pathways involved in cell proliferation and apoptosis. The compound's ability to induce targeted protein degradation makes it a promising candidate for therapeutic applications in oncology and other diseases characterized by dysregulated protein levels. Its immunomodulatory effects also contribute to its potential in treating hematological malignancies .

The synthesis of Pomalidomide-C2-NH2 typically involves several steps:

  • Starting Materials: The synthesis begins with pomalidomide as the core structure.
  • Amine Introduction: An appropriate amine source is reacted with pomalidomide to introduce the C2-NH2 functionality.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels (≥95%) .
  • Characterization: The final product is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure and purity.

These methods highlight the compound's accessibility for research and development purposes.

Pomalidomide-C2-NH2 has several applications in the field of drug discovery and development:

  • Development of PROTACs: It serves as a crucial component in the design of PROTACs aimed at targeted protein degradation, offering potential treatments for various cancers .
  • Research Tool: The compound is utilized in biochemical studies to explore protein interactions and cellular mechanisms involving E3 ligases.
  • Therapeutic Potential: Its immunomodulatory properties make it a candidate for therapies targeting autoimmune diseases and certain cancers .

Interaction studies involving Pomalidomide-C2-NH2 focus on its binding affinity and specificity towards E3 ubiquitin ligases, particularly cereblon. These studies reveal:

  • Binding Mechanism: Detailed analyses show how Pomalidomide-C2-NH2 binds to cereblon, influencing substrate recognition and subsequent ubiquitination processes.
  • Effect on Target Proteins: Investigations into how this compound modulates the degradation of specific target proteins provide insights into its therapeutic mechanisms and potential side effects .

Such studies are critical for understanding the compound's role in cellular biology and its therapeutic implications.

Several compounds share structural or functional similarities with Pomalidomide-C2-NH2. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
ThalidomideSimilar core structureKnown for teratogenic effects; less selective than Pomalidomide-C2-NH2
LenalidomideStructural derivativeMore established clinical use; similar immunomodulatory effects
CC-220Related cereblon ligandDesigned specifically for targeted protein degradation; distinct linker chemistry

Pomalidomide-C2-NH2 stands out due to its specific amine functionality that enhances its application in PROTAC technology, making it a unique candidate among these compounds.

XLogP3

-0.1

Dates

Modify: 2023-08-19
Nowak et al. Plasticity in binding confers selectivity in ligand induced protein degradation. Nature Chemical Biology, doi: 10.1038/s41589-018-0055-y, published online 11 June 2018
Imaide et al. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology, doi: 10.1038/s41589-021-00878-4, published online 21 October 2021

Explore Compound Types